Mgl-IN-1

描述

NF-1819 is a Potent and selective irreversible MAGL inhibitor.

生物活性

Mgl-IN-1 is a compound that has garnered attention for its potential biological activities, particularly in the context of immunology and cancer treatment. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on immune cells, and implications for therapeutic applications.

Overview of MGL and Its Role in Immunity

The macrophage galactose-type C-type lectin (MGL) is a receptor that plays a crucial role in the immune system. It is involved in recognizing various pathogens and modulating immune responses. MGL's engagement with different ligands can lead to distinct signaling pathways that influence dendritic cell (DC) maturation and T cell activation, highlighting its potential as a target for immunotherapy .

This compound acts primarily by targeting MGL, which influences several key biological processes:

- Pathogen Recognition : MGL binds to various glycoproteins and glycolipids, facilitating the recognition and clearance of pathogens.

- Dendritic Cell Activation : Upon ligand binding, MGL triggers intracellular signaling pathways that promote DC maturation. This includes the activation of NF-κB and MAPK pathways, leading to enhanced production of pro-inflammatory cytokines such as TNF-α and IL-10 .

- T Cell Modulation : MGL engagement has been shown to affect regulatory T cell functions, potentially leading to immunosuppression or enhanced anti-tumor responses depending on the context .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Findings | Implications |

|---|---|---|

| Study 1 | This compound enhances DC maturation and cytokine production in response to tumor antigens. | Suggests potential use in cancer vaccination strategies. |

| Study 2 | Inhibition of MGL by this compound leads to increased T cell activation against tumors. | Indicates a dual role in both enhancing immune response and targeting tumor cells. |

| Study 3 | This compound modulates lipid metabolism through its interaction with endocannabinoid receptors. | Highlights potential metabolic effects that could influence immune responses. |

Case Studies

Several case studies have explored the effects of this compound in various experimental settings:

- Cancer Immunotherapy : In a preclinical model, administration of this compound resulted in significant tumor regression in mice bearing established tumors. The mechanism was linked to enhanced CD8+ T cell responses and increased production of IFN-γ.

- Infectious Disease Models : In models of viral infection, treatment with this compound improved pathogen clearance and reduced morbidity by enhancing the innate immune response through DC activation.

- Metabolic Regulation : Research has shown that this compound influences lipid metabolism by modulating endocannabinoid levels, which may have implications for obesity-related inflammation and metabolic disorders.

科学研究应用

Therapeutic Potential in Pain Management

Mgl-IN-1 has been shown to alleviate pain by modulating the endocannabinoid system. In animal models, the inhibition of MGL resulted in reduced pain responses comparable to traditional analgesics. Specifically, studies have indicated that MGL inhibitors can reverse chemotherapy-induced neuropathy symptoms, suggesting their potential utility in managing chronic pain conditions associated with cancer treatments .

Cancer Treatment

Research highlights MGL's role in cancer biology, particularly its involvement in the modulation of tumorigenic signaling pathways. This compound has been identified as a promising candidate for inhibiting the growth of aggressive cancer cells, including prostate and breast cancers. The inhibition of MGL leads to increased levels of 2-arachidonoylglycerol (2-AG), which has antiproliferative effects on cancer cells and reduces their invasiveness .

Case Study: Prostate Cancer

In a controlled study, the administration of this compound resulted in significant reductions in tumor size and metastasis in mouse models of prostate cancer. The mechanism was linked to the upregulation of apoptotic pathways and downregulation of proliferative signals associated with cancer aggressiveness .

Neurological Disorders

This compound shows promise in treating various neurological conditions due to its neuroprotective properties. In models of neurodegeneration, including Alzheimer’s and Parkinson’s diseases, the compound has demonstrated the ability to reduce neuroinflammation and promote neuronal survival .

Case Study: Alzheimer's Disease

In a study involving transgenic mice modeling Alzheimer's disease, treatment with this compound led to decreased amyloid plaque formation and improved cognitive function compared to untreated controls .

Psychiatric Disorders

The modulation of the endocannabinoid system through MGL inhibition has implications for psychiatric disorders such as depression and anxiety. Animal studies suggest that this compound can enhance mood regulation by increasing endocannabinoid levels that influence emotional responses .

Inflammatory Diseases

This compound exhibits anti-inflammatory properties that can be beneficial in treating chronic inflammatory diseases such as interstitial cystitis and multiple sclerosis. By inhibiting MGL, there is a reduction in pro-inflammatory mediators, which can alleviate symptoms associated with these conditions .

Eye Conditions

Research indicates that this compound may also have therapeutic applications in ocular diseases like glaucoma. The compound has been shown to reduce intraocular pressure and protect retinal neurons from degeneration, highlighting its potential as a treatment option for various eye disorders .

Data Summary Table

属性

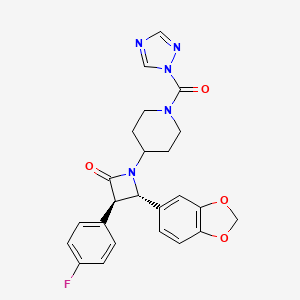

IUPAC Name |

(3R,4S)-4-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN5O4/c25-17-4-1-15(2-5-17)21-22(16-3-6-19-20(11-16)34-14-33-19)30(23(21)31)18-7-9-28(10-8-18)24(32)29-13-26-12-27-29/h1-6,11-13,18,21-22H,7-10,14H2/t21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIROGBLGLPXQI-FGZHOGPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(C(C2=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5)C(=O)N6C=NC=N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1N2[C@@H]([C@H](C2=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5)C(=O)N6C=NC=N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。